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Compound Name: SR1664

Cat. No.: B15545065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression effects of the selective

PPARγ modulator, SR1664, with those of full PPARγ agonists, such as thiazolidinediones

(TZDs) like rosiglitazone. The information presented is supported by experimental data from

peer-reviewed studies to aid in research and drug development decisions.

Introduction to SR1664 and PPARγ Modulation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a

crucial role in adipogenesis, lipid metabolism, and insulin sensitivity. Full agonists of PPARγ,

like rosiglitazone and pioglitazone, are potent insulin sensitizers but are associated with

undesirable side effects, including weight gain and fluid retention.[1]

SR1664 is a non-agonist PPARγ ligand that binds to the receptor but does not induce the

classical transcriptional activation associated with full agonists.[2] A key feature of SR1664's

mechanism is its ability to block the cyclin-dependent kinase 5 (Cdk5)-mediated

phosphorylation of PPARγ at serine 273.[1] This phosphorylation is linked to insulin resistance,

and its inhibition is thought to be a primary contributor to the anti-diabetic effects of both full

agonists and SR1664.[1] However, by avoiding classical agonism, SR1664 aims to separate

the therapeutic anti-diabetic benefits from the adverse effects tied to full PPARγ activation.
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The differential effects of SR1664 and full PPARγ agonists on gene expression are most

pronounced in the context of adipogenesis and inflammation.

Adipogenesis-Related Gene Expression
Full PPARγ agonists are potent inducers of adipogenesis. In contrast, SR1664 does not

promote the expression of genes characteristic of fat cell differentiation.[1] This distinction is a

cornerstone of SR1664's selective profile.

Gene Category
Full Agonist
(Rosiglitazone)
Effect

SR1664 Effect Key Genes

Adipogenesis & Lipid

Storage
Potent Induction Little to no change

Fabp4 (aP2), Lpl

(Lipoprotein lipase),

Adipoq (Adiponectin)

Phosphorylation-

Sensitive Genes
Regulation

Regulation (often in

the same direction)

Genes sensitive to

PPARγ S273

phosphorylation

"Agonist" Gene Set Broad Regulation

Selective Regulation

(some in opposite

direction)

A defined set of genes

responsive to full

agonism

Table 1: Differential Effects on Adipogenesis-Related Gene Expression. This table summarizes

the contrasting effects of full PPARγ agonists and SR1664 on key gene sets involved in fat cell

development and function.

Anti-Fibrotic Gene Expression in Liver
In a mouse model of diet-induced liver fibrosis, SR1664 demonstrated a distinct gene

expression profile compared to the known effects of full agonists in similar contexts. SR1664
was shown to modulate genes involved in extracellular matrix remodeling, suggesting a

therapeutic potential in liver fibrosis.
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Gene
Full Agonist
(General Effect)

SR1664 (in HFHC-
fed mice)

Function

Timp1 Variable Significantly Reduced
Tissue inhibitor of

metalloproteinases-1

Mmp3 Variable Significantly Increased

Matrix

metalloproteinase-3

(Stromelysin 1)

Mmp13 Variable Significantly Increased

Matrix

metalloproteinase-13

(Collagenase 3)

Inflammatory Genes

(Ccl2, Ccl3, Tnfα)
Generally Reduced No Significant Effect

Chemokines and pro-

inflammatory cytokine

Table 2: Gene Expression Changes in a Murine Model of Liver Fibrosis. This table highlights

the specific effects of SR1664 on genes related to fibrosis and inflammation in the liver of high-

fat, high-carbohydrate (HFHC) diet-fed mice.

Signaling Pathways and Experimental Visualization
The following diagrams illustrate the distinct signaling mechanisms and a typical experimental

workflow for studying these compounds.
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SR1664 PPARγ/RXR Heterodimer

PPRE

Binds

Block Cdk5-mediated
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Insulin Sensitization
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Figure 1. PPARγ Signaling Pathways
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Figure 2. Gene Expression Analysis Workflow

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15545065?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3T3-L1 Adipocyte Differentiation and Gene Expression
Analysis
This protocol is adapted from methodologies used to assess the effects of PPARγ ligands on

adipogenesis.

1. Cell Culture and Differentiation:

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum until confluent.

Two days post-confluency, induce differentiation by switching to DMEM containing 10% FBS,

0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin

(MDI medium).

After 48 hours, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL

insulin.

After another 48 hours, maintain the cells in DMEM with 10% FBS, changing the medium

every two days.

Compounds (SR1664, full agonist, or vehicle) are typically added during the differentiation

process at specified concentrations.

2. RNA Extraction and cDNA Synthesis:

At the desired time point (e.g., day 8 of differentiation), wash cells with PBS and lyse using a

suitable lysis buffer (e.g., TRIzol).

Extract total RNA according to the manufacturer's protocol.

Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with

oligo(dT) or random primers.

3. Quantitative PCR (qPCR):
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Prepare qPCR reactions using a SYBR Green or probe-based master mix, cDNA template,

and primers for target genes (e.g., Fabp4, Lpl, Adipoq) and a housekeeping gene (e.g., Actb,

Gapdh).

Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g.,

initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression compared to the vehicle control.

Quantitative Gene Expression Analysis in Liver Tissue
This protocol is based on methods for analyzing gene expression in liver tissue from animal

models.

1. Animal Model and Tissue Collection:

Utilize a relevant animal model, such as mice fed a high-fat, high-carbohydrate diet to induce

liver fibrosis.

Administer SR1664 or a vehicle control for a specified duration.

At the end of the treatment period, euthanize the animals and perfuse the liver with saline.

Excise a portion of the liver, snap-freeze it in liquid nitrogen, and store it at -80°C until

analysis.

2. RNA Extraction and cDNA Synthesis from Tissue:

Homogenize the frozen liver tissue in a lysis buffer (e.g., TRIzol) using a mechanical

homogenizer.

Extract total RNA following the manufacturer's protocol, including steps to remove lipids and

other contaminants.

Assess RNA integrity and quantity.

Perform reverse transcription to synthesize cDNA as described for the cell-based protocol.
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3. Quantitative PCR (qPCR):

Conduct qPCR analysis as described above, using primers specific for the target genes of

interest in the liver (e.g., Timp1, Mmp3, Mmp13) and appropriate housekeeping genes.

Calculate the relative gene expression levels to compare the SR1664-treated group with the

vehicle-treated group.

Conclusion
SR1664 represents a distinct class of PPARγ modulators that separates the anti-diabetic

effects from the adipogenic activity of full agonists. Its unique gene expression profile,

characterized by the lack of induction of adipogenesis-related genes and specific modulation of

genes involved in extracellular matrix remodeling, underscores its potential as a therapeutic

agent with a different safety and efficacy profile compared to traditional TZDs. The

experimental protocols provided offer a framework for further investigation into the nuanced

effects of SR1664 and other selective PPARγ modulators on gene expression in various

physiological and pathological contexts.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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